N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Brand Name: Vulcanchem
CAS No.: 480425-37-4
VCID: VC2332988
InChI: InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(8-10)15-9-16/h5-9H,1-4H3,(H,15,16)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC=O
Molecular Formula: C13H18BNO3
Molecular Weight: 247.1 g/mol

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

CAS No.: 480425-37-4

Cat. No.: VC2332988

Molecular Formula: C13H18BNO3

Molecular Weight: 247.1 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide - 480425-37-4

Specification

CAS No. 480425-37-4
Molecular Formula C13H18BNO3
Molecular Weight 247.1 g/mol
IUPAC Name N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Standard InChI InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(8-10)15-9-16/h5-9H,1-4H3,(H,15,16)
Standard InChI Key NYDQNRBQQQKVKY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC=O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC=O

Introduction

Chemical Structure and Identification

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide consists of a phenyl ring substituted with both a formamide group and a pinacol boronic ester group. The formamide functionality provides a reactive handle for further transformations, while the boronic ester serves as a masked coupling partner. This dual functionality makes the compound particularly valuable in sequential transformation strategies in organic synthesis. The rigid structure of the phenyl ring positions the functional groups in a predictable orientation, facilitating its application in directed synthesis pathways and structural modifications. Additionally, the tetramethyl-dioxaborolane ring provides steric protection to the boron center, enhancing the stability of the compound during storage and handling.

Identification Parameters

The compound is uniquely identified through various chemical parameters essential for research and regulatory documentation. These parameters provide a standardized system for scientists to reference and validate the compound in research settings. The systematic classification allows researchers to accurately identify and work with this specific molecule rather than structurally similar compounds that may possess different chemical behaviors or reactivities. Each identifier serves a specific purpose in chemical information systems and databases, enabling precise tracking and referencing of this compound across scientific literature and research publications.

ParameterValue
CAS No.480425-37-4
Molecular FormulaC13H18BNO3
Molecular Weight247.1 g/mol
IUPAC NameN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Standard InChIKeyNYDQNRBQQQKVKY-UHFFFAOYSA-N
PubChem Compound ID2774006

Physicochemical Properties

The physicochemical properties of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide determine its behavior in various chemical environments and influence its applications in synthetic chemistry. Understanding these properties is crucial for researchers developing synthetic routes and applications involving this compound. The physical state, solubility characteristics, and thermal behavior collectively contribute to handling procedures, purification methods, and reaction design strategies when working with this boronic ester.

Physical and Chemical Characteristics

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide exists as a solid at room temperature with defined thermal transition points. The physical characteristics of this compound influence its handling, storage requirements, and application in laboratory settings. The predicted density and pKa values provide important information about its behavior in solution and potential acid-base interactions. Additionally, these parameters are critical for designing reaction conditions and purification strategies when utilizing this compound in synthetic applications.

PropertyValue
Physical FormSolid
Melting Point96-100°C (literature)
Boiling Point414.6±28.0°C (Predicted)
Density1.09±0.1 g/cm³ (Predicted)
pKa15.10±0.70 (Predicted)
Recommended Storage Temperature2-8°C

The compound's relatively high melting point indicates significant intermolecular forces in the solid state, likely due to hydrogen bonding through the formamide group . The recommended storage temperature range suggests sensitivity to thermal degradation or decomposition at elevated temperatures, necessitating refrigerated storage conditions for maintaining chemical integrity during long-term storage . The predicted pKa value indicates that the compound is only weakly acidic, which is consistent with the properties of formamide derivatives.

Synthetic Applications

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide serves as a versatile building block in organic synthesis due to its unique functional group combination. The presence of both a boronic ester and a formamide group on the phenyl ring provides multiple reactive sites for selective transformations. The boronic ester functionality makes it particularly valuable in cross-coupling reactions, allowing for the formation of carbon-carbon bonds under mild conditions. Meanwhile, the formamide group can be transformed into various nitrogen-containing functionalities, offering a path to diverse molecular structures from a single intermediate.

Role in Cross-Coupling Reactions

The compound plays a significant role in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is a powerful method for carbon-carbon bond formation. The boronic ester moiety serves as an activated coupling partner that can react with aryl halides in the presence of a palladium catalyst. This reactivity profile makes it an indispensable tool in the synthesis of complex molecular architectures. The pinacol protection of the boronic acid provides enhanced stability while maintaining reactivity under appropriate conditions, offering significant advantages over free boronic acids in terms of shelf-life and handling.

The Suzuki-Miyaura coupling with this compound typically proceeds under relatively mild conditions, often at temperatures between 60-100°C in the presence of a suitable base and palladium catalyst. The reaction tolerates a wide range of functional groups, making it compatible with complex molecular settings. Furthermore, the formamide group can either participate in or remain inert during the coupling process, depending on the reaction conditions, providing an additional handle for subsequent transformations or selective functionalization strategies.

Applications in Pharmaceutical and Materials Science

The unique structural features of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide make it particularly valuable in pharmaceutical development and materials science. In pharmaceutical applications, the compound serves as a precursor to functionalized biaryls found in numerous bioactive molecules. The formamide group can be manipulated to introduce various nitrogen-containing functionalities, which are prevalent in pharmaceutically active compounds. In materials science, the compound contributes to the synthesis of specialized polymers, conjugated systems, and functional materials with tailored properties.

Pharmaceutical Relevance

In pharmaceutical synthesis, this compound facilitates the construction of complex molecular scaffolds through selective cross-coupling reactions. The ability to form carbon-carbon bonds under controlled conditions allows for the efficient assembly of drug-like molecules with defined three-dimensional structures. Additionally, the formamide functionality provides a versatile handle for introducing nitrogen-containing groups common in pharmacophores. The controlled reactivity profile of this compound makes it particularly suitable for late-stage functionalization in complex synthesis routes, where selectivity and mild conditions are paramount.

Comparative Analysis with Related Compounds

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide belongs to a family of functionalized boronic esters that serve as valuable synthetic intermediates. Comparing this compound with structurally related boronic esters provides insights into structure-reactivity relationships and application-specific advantages. The positioning of the formamide group at the meta position relative to the boronic ester influences its reactivity pattern in cross-coupling reactions and directs subsequent transformations. This structural characteristic distinguishes it from ortho- and para-substituted analogs, which exhibit different reactivity profiles and synthetic utilities.

Structural Analogs and Variations

Several structural analogs of this compound exist, including the ortho- and para-substituted isomers, as well as variants with different nitrogen-containing functional groups. These structural variations give rise to a diverse family of building blocks with tailored reactivity patterns. The meta-substituted formamide derivative (the title compound) offers a balance of reactivity and stability that makes it particularly useful in organic synthesis. The formamide group provides a convenient precursor to various amine derivatives through hydrolysis, reduction, or other transformations, expanding the synthetic utility of this compound.

The para-substituted analog N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is mentioned in the related compounds section of the search results . This positional isomer would demonstrate different electronic effects on the boronic ester functionality due to the para-relationship between the formamide and boronic ester groups, potentially altering its reactivity in coupling reactions and other transformations. These structural variations provide synthetic chemists with a toolbox of reagents for accessing diverse molecular architectures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator